5-Methyl-6-(oxiran-2-ylmethoxy)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

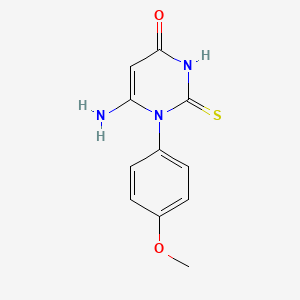

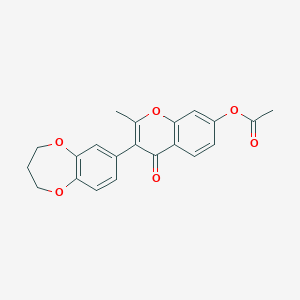

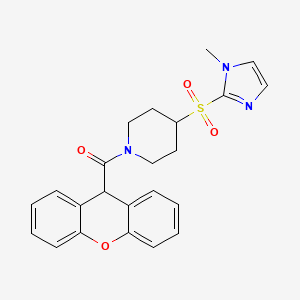

“5-Methyl-6-(oxiran-2-ylmethoxy)quinoline” is a quinoline derivative . Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are used in the synthesis of many pharmaceuticals and other complex organic molecules.

Molecular Structure Analysis

The molecular structure of “5-Methyl-6-(oxiran-2-ylmethoxy)quinoline” would consist of a quinoline core with a methyl group attached at the 5-position and an oxirane (epoxide) group attached through a methoxy group at the 6-position .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 5-Methyl-6-(oxiran-2-ylmethoxy)quinoline derivatives have been synthesized and shown to have significant chemical properties. For example, a study presented a facile synthesis method for ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, highlighting the potential of quinoline derivatives in chemical synthesis and applications (Li, 2015).

- Further research into quinoline derivatives illustrated their utility in creating symmetrical 2-quinolylmethoxyphenyl-containing diethers via the Williamson reaction, demonstrating their versatility in chemical reactions and potential applications in material science (Li, 2015).

Photodetection and Photovoltaic Applications

- Novel nanostructured triazinyliminomethylpyrano[3,2-c]quinoline-based hybrid heterojunctions have been studied for their photodetection characteristics. This research indicates the potential of quinoline derivatives in optoelectronic applications, such as photodetectors, due to their unique structure and optical properties (Farag et al., 2020).

- The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have been investigated, showing promise in organic–inorganic photodiode fabrication. This research underscores the potential of quinoline derivatives in energy-related applications, particularly in the development of new materials for solar energy conversion (Zeyada et al., 2016).

Medical and Biological Applications

- Some quinoline derivatives have shown strong antiproliferative activities, indicating their potential in the development of therapeutic agents for cancer treatment. A particular study highlighted the synthesis and evaluation of 9-methoxy-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinoline-11-one derivatives, emphasizing their role in DNA intercalation and induction of DNA damage in cancer cells, which could pave the way for new cancer therapies (Tseng et al., 2014).

Catalytic and Electrochemical Applications

- The electrochemical behavior of electron-deficient benzoheterocycle triosmium clusters, including quinoline derivatives, has been studied, revealing their potential in catalysis and electrochemical applications. These studies shed light on the electron transfer properties of these compounds, which could be crucial for their application in various industrial processes (Rosenberg et al., 2000).

Propriétés

IUPAC Name |

5-methyl-6-(oxiran-2-ylmethoxy)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-11-3-2-6-14-12(11)4-5-13(9)16-8-10-7-15-10/h2-6,10H,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNIDFWSLLKTAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CC=N2)OCC3CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-6-(oxiran-2-ylmethoxy)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2412136.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2412139.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2412141.png)

![(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid](/img/structure/B2412145.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2412146.png)

![(6-Piperidin-1-ylpyridazin-3-yl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2412152.png)